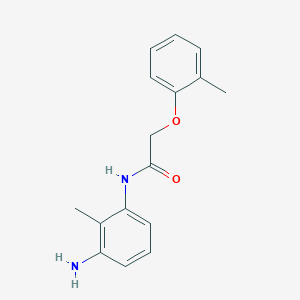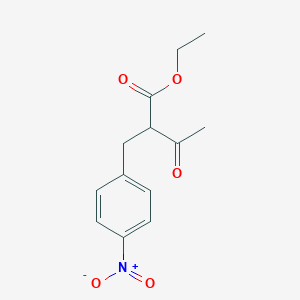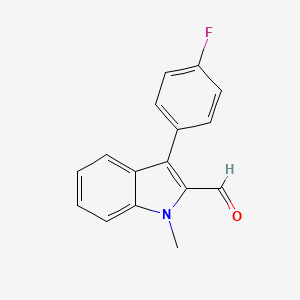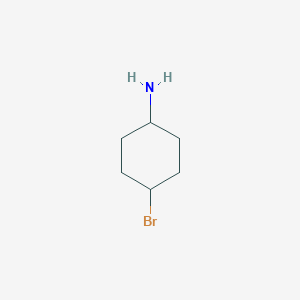![molecular formula C25H24N2O5 B1340431 N-(3-[2-Furyl]acryloyl)-Phe-Phe CAS No. 83661-95-4](/img/structure/B1340431.png)
N-(3-[2-Furyl]acryloyl)-Phe-Phe
Overview
Description
“N-(3-[2-Furyl]acryloyl)-Phe-Phe” is a synthetic compound . It acts as a substrate for angiotensin converting enzyme (ACE), and is used in inhibitory assays of ACE .
Molecular Structure Analysis
The empirical formula of “N-(3-[2-Furyl]acryloyl)-Phe-Phe” is C20H21N3O6 . Its molecular weight is 399.40 . The SMILES string representation of its structure is OC(=O)CNC(=O)CNC(=O)C@HNC(=O)\C=C\c2ccco2 .Chemical Reactions Analysis
“N-(3-[2-Furyl]acryloyl)-Phe-Phe” is known to be hydrolyzed by collagenases . The hydrolysis of this compound is observed as a decrease in optical absorbance at 340 nm, recorded as a continuous absorbance rate, and expressed as enzymatic units .Physical And Chemical Properties Analysis
“N-(3-[2-Furyl]acryloyl)-Phe-Phe” is a white to off-white compound . It is stored at room temperature in continental US .Scientific Research Applications
Substrate for Angiotensin Converting Enzyme (ACE)
FA-Phe-Phe acts as a substrate for angiotensin converting enzyme (ACE), and is used in inhibitory assays of ACE . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body. Therefore, studying the inhibitory activity of ACE can be crucial for developing treatments for hypertension and other cardiovascular diseases .
Kinetic Spectrophotometric Assay of ACE Inhibitory Activity
FA-Phe-Phe has been used for kinetic spectrophotometric assay of ACE inhibitory activity . This assay is used to measure the rate of reaction and calculate the kinetic parameters, which can be useful in understanding the mechanism of ACE inhibition .
Collagenase Assay
FA-Phe-Phe can be used in a collagenase assay . Collagenase is an enzyme that breaks down collagen, a protein that is a major component of connective tissues in animals. By studying the activity of collagenase, researchers can gain insights into various physiological and pathological processes, including tissue remodeling, wound healing, and the spread of cancer .
Mechanism of Action
Target of Action
The primary target of FA-Phe-Phe is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
FA-Phe-Phe acts as a substrate for ACE It interacts with ACE, participating in the enzyme’s catalytic activity
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(14-13-20-12-7-15-32-20)26-21(16-18-8-3-1-4-9-18)24(29)27-22(25(30)31)17-19-10-5-2-6-11-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/b14-13+/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJOLBDXOXSKE-WQICJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[2-Furyl]acryloyl)-Phe-Phe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-[2-Furyl]acryloyl)-Phe-Phe (FA-Phe-Phe) in ACE research?
A1: FA-Phe-Phe serves as a valuable tool for studying the activity and inhibition of angiotensin-converting enzyme (ACE) [, , , , , , ]. This compound acts as a substrate for ACE, allowing researchers to investigate the enzyme's kinetic parameters, substrate specificity, and the efficacy of potential inhibitors.
Q2: How does FA-Phe-Phe interact with ACE?
A2: FA-Phe-Phe binds to the active site of ACE, mimicking the structure of natural ACE substrates like angiotensin I and bradykinin [, ]. This binding allows ACE to initiate hydrolysis, breaking down FA-Phe-Phe into smaller components. By monitoring this breakdown, researchers can assess ACE activity.
Q3: How does the structure of FA-Phe-Phe contribute to its interaction with ACE?
A3: The presence of the furylacryloyl (FA) group in FA-Phe-Phe is crucial for its interaction with ACE. Studies using various FA-amino acid derivatives have shown that the FA group plays a significant role in binding affinity []. Additionally, the two phenylalanine (Phe) residues in FA-Phe-Phe likely contribute to its affinity for ACE, as the enzyme displays a preference for aromatic residues at certain binding sites [].
Q4: What types of studies utilize FA-Phe-Phe as a tool?
A4: FA-Phe-Phe is frequently employed in studies that:
- Investigate the inhibition mechanisms of new and existing ACE inhibitors: By observing how different inhibitors affect the rate of FA-Phe-Phe hydrolysis by ACE, researchers can determine inhibition modes and calculate Ki values, which reflect inhibitor potency [, ].
- Characterize the substrate specificity of ACE: Comparing the hydrolysis rates of FA-Phe-Phe and other substrates helps define the enzyme's preference for specific amino acid sequences and modifications [, ].
- Screen for potential ACE inhibitors: FA-Phe-Phe can be used in high-throughput screening assays to rapidly identify compounds that inhibit ACE activity [].
Q5: Are there any known limitations of using FA-Phe-Phe in ACE research?
A5: While FA-Phe-Phe is a valuable tool, some limitations should be considered:
- Substrate dependence of inhibition: The potency of certain ACE inhibitors can vary depending on the substrate used, meaning the Ki values obtained with FA-Phe-Phe might not directly translate to the inhibition of natural substrates [].
Q6: Are there any continuous methods to study the interaction between FA-Phe-Phe and ACE?
A6: Yes, the furylacryloyl (FA) group in FA-Phe-Phe acts as a chromophore, absorbing light in the UV range. This property allows researchers to continuously monitor the hydrolysis of FA-Phe-Phe by measuring changes in absorbance at specific wavelengths, providing a real-time assessment of ACE activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)











